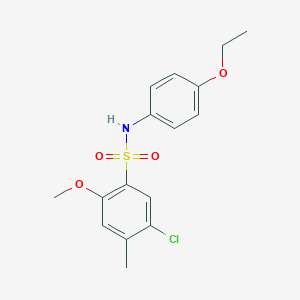
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CEES, is a chemical compound that belongs to the family of sulfur mustard agents. It was first synthesized in the early 20th century and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide exerts its effects by binding to DNA and inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and apoptosis in cells. It has also been found to cause DNA damage and inhibit DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of DNA synthesis and repair, making it a valuable tool for studying these processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, 5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide also has several limitations. It is highly toxic and can cause severe damage to cells and tissues. It also has a short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of interest is its potential use in cancer therapy. 5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to be a potent inhibitor of DNA synthesis and repair, which could make it a valuable tool for targeting cancer cells.
Another area of interest is its potential use as a chemical warfare agent. 5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide is a member of the sulfur mustard family of agents, which have been used in chemical warfare in the past. Understanding its mechanisms of action and developing effective antidotes could be important for protecting against its use as a weapon.
Finally, further research is needed to fully understand the biochemical and physiological effects of 5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide. This could help to identify new targets for drug development and lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-ethoxyaniline with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to yield pure 5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of DNA synthesis and repair, making it a valuable tool for studying the mechanisms of DNA damage and repair.
Propiedades
Fórmula molecular |
C16H18ClNO4S |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
5-chloro-N-(4-ethoxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-4-22-13-7-5-12(6-8-13)18-23(19,20)16-10-14(17)11(2)9-15(16)21-3/h5-10,18H,4H2,1-3H3 |
Clave InChI |
CBDJVMLYPVUGPX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)











